molecular formula C7H8BNO4 B8072153 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1310384-76-9

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8072153
CAS No.: 1310384-76-9
M. Wt: 180.96 g/mol
InChI Key: NHVZIRZCTRJEFP-UHFFFAOYSA-N
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Description

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound with a unique structure that includes boron, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of ethynylboronic acid with a suitable nitrogen-containing heterocycle under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include tetrahydrofuran and dichloromethane, and the reaction is often catalyzed by palladium-based catalysts.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Ethyl-substituted dioxazaborocane.

    Substitution: Various substituted dioxazaborocane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its use in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its ability to donate or accept electrons, making it a versatile compound in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-Propynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Uniqueness

2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its ethynyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric properties.

Properties

IUPAC Name

2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVZIRZCTRJEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746277
Record name 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-53-7, 1310384-76-9
Record name 2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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